4-(2-Bromoethyl)-1-(cyclopropanesulfonyl)piperidine
Overview
Description
“4-(2-Bromoethyl)-1-(cyclopropanesulfonyl)piperidine” is a chemical compound. Based on its name, it contains a piperidine ring, which is a common structure in many pharmaceuticals and other active compounds . The “4-(2-Bromoethyl)” part indicates a bromoethyl group attached to the 4th carbon of the piperidine ring. The “1-(cyclopropanesulfonyl)” part indicates a cyclopropanesulfonyl group attached to the 1st carbon of the piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the piperidine ring, with the bromoethyl and cyclopropanesulfonyl groups attached at the 4th and 1st positions respectively . The exact 3D structure would depend on the specific conformations and orientations of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the bromoethyl and cyclopropanesulfonyl groups . The bromine atom in the bromoethyl group is a good leaving group, which could make it reactive in nucleophilic substitution reactions . The cyclopropanesulfonyl group could also potentially participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . For example, the presence of the bromoethyl group could potentially increase its molecular weight and polarity .Scientific Research Applications
Applications in Asymmetric Synthesis and Drug Discovery
- Chiral Sulfinamide in Asymmetric Synthesis : Chiral sulfinamides, such as tert-butanesulfinamide, have been recognized for their role in the stereoselective synthesis of amines and their derivatives, highlighting the utility of sulfonyl-containing compounds in preparing structurally diverse piperidines, pyrrolidines, azetidines, and their derivatives. These compounds are key motifs in natural products and therapeutically relevant molecules, suggesting that related compounds like "4-(2-Bromoethyl)-1-(cyclopropanesulfonyl)piperidine" could find applications in the synthesis of N-heterocycles for pharmaceutical use (Philip et al., 2020).
In Drug Synthesis and Medicinal Chemistry
- Piperidine Alkaloids in Drug Discovery : Piperidine derivatives are central to numerous marketed drugs with varied pharmacological activities. The review of piperidine alkaloids from plants suggests their importance in medicinal chemistry, providing a foundation for the development of new therapeutics. This underscores the potential of "this compound" in drug discovery, particularly in designing molecules with central nervous system (CNS) activity or other therapeutic effects (Singh et al., 2021).
In the Development of Antineoplastic Agents
- Synthesis and Evaluation of Antineoplastic Agents : Research on 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, a series of novel piperidine derivatives, demonstrates significant antitumor properties. These compounds show greater tumor-selective toxicity and the ability to modulate multi-drug resistance, indicating the potential of "this compound" in the synthesis of candidate antineoplastic drug candidates (Hossain et al., 2020).
In Piperidine-Based Therapeutic Agents
- Piperazine and Piperidine Derivatives in Therapeutics : Piperazine and piperidine rings are prevalent in a wide array of therapeutic agents, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, and antiviral drugs. The versatility of these heterocycles in drug design underscores the potential of derivatives like "this compound" in the development of new therapeutics, highlighting their role in enhancing drug bioavailability and pharmacokinetics (Rathi et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(2-bromoethyl)-1-cyclopropylsulfonylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO2S/c11-6-3-9-4-7-12(8-5-9)15(13,14)10-1-2-10/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YITZMEYENRGSFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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